Hydrogen Bond Acceptor (HBA) Count: 5 vs. 3 – Enhanced Solvent Interaction and Target Complementarity Potential
The target compound possesses 5 hydrogen bond acceptors, compared to 3 for the methylene-linked analog 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid [1][2]. The two additional HBA arise from the divalent sulfur atom and the carbonyl oxygen of the ortho-benzoic acid group, whereas the methylene analog lacks the sulfur atom entirely and presents a reduced acceptor count. This differential can directly influence binding enthalpy and selectivity in biological targets that rely on hydrogen-bond networks, such as dihydrofolate reductase (DHFR) and kinases.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | 2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid (CAS 540495-74-7): 3 |
| Quantified Difference | +2 (67% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) for both compounds |
Why This Matters
For procurement decisions, a higher HBA count predicts stronger and potentially more selective interactions with target proteins, justifying the selection of this compound over the methylene analog in hydrogen-bond-centric screening campaigns.
- [1] PubChem Compound Summary for CID 135831826, 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135831826 (accessed 2026-05-08). View Source
- [2] PubChem Compound Summary for CID 12043560, 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12043560 (accessed 2026-05-08). View Source
